2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a benzenesulfonamide group, and a thiophene moiety. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor.
Uniqueness
2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a benzenesulfonamide group, which can enhance its biological activity and stability compared to other thiophene derivatives .
Properties
IUPAC Name |
2-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVTWBDKXCJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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